1,3-Dimethoxyisoquinoline
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Overview
Description
1,3-Dimethoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxyisoquinoline can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones under acidic conditions. Another method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by cyclization to form the isoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced catalytic systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxyisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines with functional groups like halogens, nitro groups, and alkyl groups.
Scientific Research Applications
1,3-Dimethoxyisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxyisoquinoline: Similar in structure but differs in the position of the methoxy groups.
1,3-Dimethoxybenzene: Lacks the nitrogen atom in the ring, resulting in different chemical properties.
Isoquinoline: The parent compound without methoxy substitutions.
Uniqueness
1,3-Dimethoxyisoquinoline is unique due to the presence of methoxy groups at the 1 and 3 positions, which influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1,3-dimethoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-8-5-3-4-6-9(8)11(12-10)14-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRZVVKTTYYJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520142 |
Source
|
Record name | 1,3-Dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87954-17-4 |
Source
|
Record name | 1,3-Dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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